Methyl 5-iodo-2-pyrrolidin-2-ylbenzoate Methyl 5-iodo-2-pyrrolidin-2-ylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20694827
InChI: InChI=1S/C12H14INO2/c1-16-12(15)10-7-8(13)4-5-9(10)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3
SMILES:
Molecular Formula: C12H14INO2
Molecular Weight: 331.15 g/mol

Methyl 5-iodo-2-pyrrolidin-2-ylbenzoate

CAS No.:

Cat. No.: VC20694827

Molecular Formula: C12H14INO2

Molecular Weight: 331.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-iodo-2-pyrrolidin-2-ylbenzoate -

Specification

Molecular Formula C12H14INO2
Molecular Weight 331.15 g/mol
IUPAC Name methyl 5-iodo-2-pyrrolidin-2-ylbenzoate
Standard InChI InChI=1S/C12H14INO2/c1-16-12(15)10-7-8(13)4-5-9(10)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3
Standard InChI Key OWEFKEHDJNUTPJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC(=C1)I)C2CCCN2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a methyl benzoate group linked to a pyrrolidine ring, with an iodine atom at the 5-position of the aromatic ring. The pyrrolidine moiety introduces chirality, making stereoisomerism a critical aspect of its chemical behavior. The (R)- and (S)-enantiomers exhibit distinct biological activities, as demonstrated in studies on analogous pyrrolidine derivatives .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄INO₂
Molecular Weight331.15 g/mol
IUPAC NameMethyl 5-iodo-2-pyrrolidin-2-ylbenzoate
Melting Point57–61°C (analogous compounds)
SolubilitySoluble in polar organic solvents

Spectroscopic Characterization

  • NMR Data: The proton NMR spectrum reveals signals corresponding to the pyrrolidine ring (δ 2.0–3.0 ppm) and aromatic protons (δ 7.0–8.0 ppm). The iodine atom’s electron-withdrawing effect deshields adjacent protons, shifting their signals downfield .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 331.15, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Iodination: Direct electrophilic iodination of 2-methylbenzoic acid derivatives using iodine and oxidizing agents (e.g., iodic acid) in acetic anhydride .

  • Pyrrolidine Coupling: Nucleophilic substitution or transition metal-catalyzed coupling to introduce the pyrrolidine moiety. For example, reacting methyl 5-iodo-2-bromobenzoate with pyrrolidine in the presence of a palladium catalyst.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
IodinationI₂, HIO₃, acetic anhydride70–85%
Pyrrolidine CouplingPd(OAc)₂, Xantphos, K₂CO₃50–65%

Stereochemical Control

The (R)-enantiomer is synthesized using chiral auxiliaries or asymmetric catalysis. For instance, enantioselective hydrogenation of a prochiral intermediate yields the (R)-configuration with >90% enantiomeric excess (ee).

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor in synthesizing benzimidazole-proline hybrids, which show promise in treating dementia and metabolic disorders . Its iodine atom enhances lipophilicity, improving blood-brain barrier permeability .

Material Science Applications

Liquid Crystal Displays (LCDs)

Iodinated benzoates are critical in polarizing films for LCDs. The compound’s rigid aromatic core and halogen substituent enhance thermal stability and optical anisotropy .

Organic Building Blocks

Used in cross-coupling reactions (e.g., Suzuki-Miyaura), the iodine atom facilitates C–C bond formation, enabling the synthesis of complex heterocycles .

Research Directions and Challenges

Future Studies

  • Toxicological Profiling: Acute toxicity studies in preclinical models are needed to assess safety .

  • Catalytic Asymmetric Synthesis: Developing cost-effective methods for large-scale enantioselective production.

Industrial Scalability

Current synthetic routes suffer from moderate yields (50–65%). Flow chemistry and microwave-assisted reactions could optimize efficiency .

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